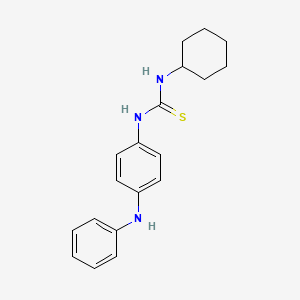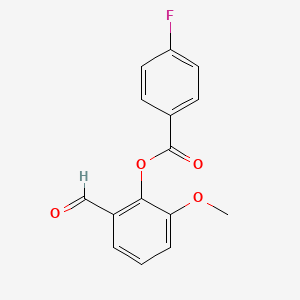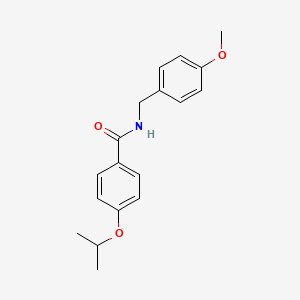
3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPOD and has a molecular formula of C15H12BrN1O1.
Mécanisme D'action
The mechanism of action of 3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that BPOD induces apoptosis in cancer cells by activating the intrinsic mitochondrial pathway. This pathway involves the release of cytochrome c from the mitochondria, which leads to the activation of caspases and ultimately cell death.
Biochemical and Physiological Effects:
3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. In vitro studies have shown that BPOD can induce apoptosis in cancer cells without affecting normal cells. BPOD has also been shown to exhibit antibacterial activity against several strains of bacteria. Furthermore, BPOD has been shown to have low toxicity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole in lab experiments is its high thermal stability. This makes it an ideal candidate for use in organic electronics and material science. Additionally, BPOD has low toxicity, which makes it a safer alternative to other compounds that may exhibit higher toxicity. However, one limitation of using BPOD in lab experiments is its relatively low solubility in common organic solvents. This can make it difficult to dissolve and work with in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole. One direction is the development of new synthetic methods for the production of BPOD. This could lead to more efficient and cost-effective methods for the synthesis of this compound. Another direction is the study of BPOD as a potential anticancer agent. Further studies could elucidate the mechanism of action of BPOD and identify potential targets for its use in cancer therapy. Additionally, the use of BPOD in organic electronics and material science could continue to be explored, with the goal of developing new materials with improved properties.
Méthodes De Synthèse
The synthesis of 3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2-bromoaniline and 2-methylbenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction leads to the formation of BPOD as a white solid.
Applications De Recherche Scientifique
3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields such as material science, medicinal chemistry, and organic electronics. In material science, BPOD has been used as a building block for the synthesis of conjugated polymers that exhibit high electron mobility and optical properties. In medicinal chemistry, BPOD has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In organic electronics, BPOD has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability and electron-withdrawing properties.
Propriétés
IUPAC Name |
3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-6-2-3-7-11(10)15-17-14(18-19-15)12-8-4-5-9-13(12)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWXDQSEPHBFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)



![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)
![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)
![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)

![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)
